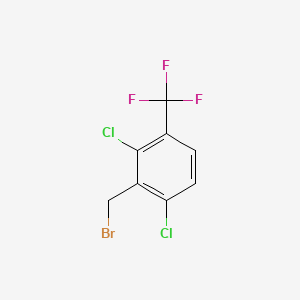

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKBDJKNTUNRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203982 | |

| Record name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-07-8 | |

| Record name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physical and chemical properties of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Advanced Physicochemical Profiling and Synthetic Applications of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Executive Summary

In the realm of advanced medicinal chemistry and rational drug design, the selection of halogenated building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8), frequently referred to as 2,6-dichloro-3-(trifluoromethyl)benzyl bromide, is a highly specialized electrophile. As a Senior Application Scientist, I have observed that this specific substitution pattern is not arbitrary; it is engineered to force orthogonal 3D conformations via steric hindrance while simultaneously boosting metabolic stability. This technical guide deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols for its two primary applications: the synthesis of soluble epoxide hydrolase (sEH) inhibitors and diaryltriazine (DATA) anti-HIV analogues.

Physicochemical Data & Structural Causality

Understanding the physical properties of this compound is the first step in mastering its reactivity. The data below summarizes its core profile[1].

| Property | Value | Causality & Synthetic Implication |

| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | Defines the exact regiochemistry required for target binding. |

| CAS Registry Number | 1092461-07-8 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C 8 H 4 BrCl 2 F 3 | High halogen content drives lipophilicity (LogP). |

| Molecular Weight | 307.92 g/mol | Heavy building block; significantly impacts final drug mass. |

| Melting Point | 69°C to 72°C | Solid at room temperature; requires polar aprotic solvents for reactions. |

| Solubility | Insoluble in water; Soluble in DMF, DCM, MeCN | Dictates the use of biphasic or strictly anhydrous reaction conditions. |

Mechanistic Causality of the Structure:

-

The Bromomethyl Group: The C-Br bond is the weakest halogen bond in the molecule, making it a highly chemoselective site for nucleophilic substitution (S N 2) reactions.

-

2,6-Dichloro Substitution (The Ortho-Effect): The dual chlorine atoms flank the reactive benzylic center. This creates immense steric hindrance, forcing any attached pharmacophore out of the aromatic plane. This orthogonal geometry is critical for locking drugs into the active conformations required to penetrate deep enzymatic pockets[2].

-

4-Trifluoromethyl Group: The CF 3 moiety is powerfully electron-withdrawing and lipophilic. It shields the aromatic ring from oxidative degradation by Cytochrome P450 enzymes, thereby increasing the in vivo half-life of the resulting drug[3].

Application 1: Soluble Epoxide Hydrolase (sEH) Inhibitors

Biological Context: Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH has been proven to relieve hypotension in lipopolysaccharide-deficient murine models and provides cardioprotective effects[3][4]. The bulky, lipophilic 2,6-dichloro-3-(trifluoromethyl)benzyl group fits perfectly into the hydrophobic tunnel of the sEH active site.

Arachidonic acid cascade highlighting sEH inhibition by benzyl bromide derivatives.

Protocol 1: Etherification Workflow for sEH Inhibitor Synthesis

This protocol describes the S N 2 alkylation of a phenolic precursor to yield a conformationally restricted sEH inhibitor.

-

Solvation: Dissolve the phenolic precursor in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It aggressively solvates cations but leaves the phenoxide anion "naked," drastically lowering the activation energy for the nucleophilic attack.

-

-

Deprotonation: Add 1.5 equivalents of Potassium Carbonate (K 2 CO 3 ).

-

Causality: K 2 CO 3 is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol without acting as a competing nucleophile, which would otherwise hydrolyze the highly reactive benzyl bromide into an unwanted benzyl alcohol.

-

-

Electrophilic Addition: Cool the system to 0°C and add 1.0 equivalent of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene dropwise.

-

Causality: The bromomethyl group is an exceptionally potent electrophile. Cooling mitigates the exothermic nature of the S N 2 reaction, preventing polyalkylation and preserving the integrity of the CF 3 group.

-

-

Self-Validating System (TLC & Phase Separation): Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). The self-validating endpoint is the complete disappearance of the high-R f benzyl bromide spot. Upon quenching with cold water, the highly lipophilic product will instantly precipitate. This phase separation itself validates the successful attachment of the hydrophobic benzyl moiety.

Application 2: Diaryltriazine (DATA) Anti-HIV Analogues

Biological Context: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket of the HIV-1 reverse transcriptase enzyme. Diaryltriazine (DATA) analogues require extreme torsional rigidity to wedge into this pocket and combat drug-resistant viral mutations[2][5]. The 2,6-dichloro substitution of our building block provides the exact steric bulk needed to lock the triazine core into the bioactive conformation.

Step-by-step SN2 synthetic workflow for diaryltriazine (DATA) anti-HIV analogues.

Protocol 2: N-Alkylation Workflow for DATA Analogues

This protocol details the N-alkylation of a sterically hindered triazine core.

-

Solvation: Suspend the diaryltriazine core in anhydrous Acetonitrile (MeCN).

-

Base Addition: Add 2.0 equivalents of Cesium Carbonate (Cs 2 CO 3 ).

-

Causality: The large ionic radius of the cesium cation provides a "soft" counterion effect. This enhances the solubility of the carbonate base in MeCN and maximizes the nucleophilicity of the sterically hindered triazine nitrogen.

-

-

Alkylation: Introduce the benzyl bromide reagent and heat the reaction to 60°C.

-

Causality: The 2,6-dichloro substitution on the electrophile creates immense steric hindrance. Moderate thermal energy is strictly required to overcome the steric activation barrier for the S N 2 trajectory without degrading the delicate triazine core.

-

-

Self-Validating System (LC-MS Isotopic Profiling): Analyze the crude mixture via Liquid Chromatography-Mass Spectrometry (LC-MS). The self-validating signature is the shift in the isotopic pattern: the product must exhibit a distinct M, M+2, M+4 ratio (approx. 9:6:1) characteristic of a dichloro compound, while completely losing the 1:1 (M, M+2) signature of the displaced bromine atom.

Quality Control & Analytical Validation

To maintain trustworthiness in your synthetic pipeline, 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene must be stored under an inert atmosphere (Argon or Nitrogen) at room temperature[1]. Exposure to ambient moisture will lead to slow hydrolysis, converting the reactive bromide into an inert benzyl alcohol. Always validate reagent integrity via 1 H-NMR prior to use; the benzylic CH 2 protons should appear as a sharp singlet near δ 4.5–4.7 ppm.

References

-

[1] Title: Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 % | Source: Fisher Scientific | URL: 1

-

[2] Title: 2,6-Dichlorobenzyl bromide | 20443-98-5 | Source: ChemicalBook | URL: 2

-

[5] Title: SYNTHESIS OF A PHENYLETHYLTHIOUREA DERIVATIVE AS A POTENTIAL NON-NUCLEOSIDE INHIBITOR OF HIV-1 REVERSE TRANSCRIPTASE | Source: University of Eldoret | URL: 5

-

[3] Title: Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors | Source: PMC (NIH) | URL: 3

-

[4] Title: Combined Cardioprotective and Adipocyte Browning Effects Promoted by the Eutomer of Dual sEH/PPARγ Modulator | Source: ACS Publications | URL: 4

Sources

- 1. Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 2. 2,6-Dichlorobenzyl bromide | 20443-98-5 [chemicalbook.com]

- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. erepository.uoeld.ac.ke [erepository.uoeld.ac.ke]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with insights into the complex substituent effects governing the spectral characteristics of this polysubstituted aromatic compound.

Introduction

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is a highly functionalized aromatic building block of interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application in synthesis. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom. This guide offers a thorough examination of the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts and coupling patterns based on the interplay of electronic and steric effects of the various substituents.

Molecular Structure and Substituent Effects

The chemical shifts in the NMR spectrum of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene are dictated by the electronic properties of its substituents: two chlorine atoms, a bromomethyl group, and a trifluoromethyl group. The chlorine and trifluoromethyl groups are strongly electron-withdrawing, significantly influencing the electron density distribution within the benzene ring. The bromomethyl group, while also containing an electronegative bromine atom, primarily acts as a benzylic substituent.

The cumulative effect of these groups leads to a complex and informative NMR spectrum. The electron-withdrawing nature of the chloro and trifluoromethyl groups generally deshields the aromatic protons and carbons, shifting their resonances to a lower field (higher ppm values).[1][2] The specific positioning of these substituents creates a unique electronic environment for each of the remaining aromatic protons and all carbon atoms, resulting in distinct and predictable chemical shifts.

Caption: Molecular structure of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is expected to show two distinct signals in the aromatic region and one signal in the benzylic region.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.8 | Doublet (d) | 1H | ~8.0 | Deshielded by the para-CF₃ group and ortho to a Cl group. |

| H-6 | ~7.6 | Doublet (d) | 1H | ~8.0 | Deshielded by the ortho-Cl group and meta to the CF₃ group. |

| -CH₂Br | ~4.7 | Singlet (s) | 2H | N/A | Benzylic protons are deshielded by the adjacent aromatic ring and the electronegative bromine atom.[3][4] |

The two aromatic protons, H-5 and H-6, are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The benzylic protons of the -CH₂Br group are anticipated to be a singlet as there are no adjacent protons to couple with. The significant downfield shift of these benzylic protons is a result of the combined deshielding effects of the aromatic ring and the electronegative bromine atom.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents and their positions on the benzene ring.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~135 | Attached to an electron-withdrawing Cl atom. |

| C-2 | ~138 | Attached to the CH₂Br group and flanked by two Cl atoms. |

| C-3 | ~133 | Attached to an electron-withdrawing Cl atom. |

| C-4 | ~130 (quartet) | Attached to the strongly electron-withdrawing CF₃ group; will appear as a quartet due to coupling with the three fluorine atoms. |

| C-5 | ~128 | Aromatic CH, influenced by adjacent CF₃ and Cl groups. |

| C-6 | ~131 | Aromatic CH, influenced by adjacent Cl and CH₂Br groups. |

| -CH₂Br | ~30 | Benzylic carbon attached to an electronegative bromine atom. |

| -CF₃ | ~123 (quartet) | Carbon of the trifluoromethyl group, significantly deshielded and split into a quartet by the three fluorine atoms. |

The carbons directly bonded to the electronegative chlorine and trifluoromethyl groups (C-1, C-3, and C-4) are expected to be significantly deshielded.[7] The carbon of the trifluoromethyl group (-CF₃) and the aromatic carbon to which it is attached (C-4) will exhibit characteristic quartet splitting patterns due to one-bond and two-bond C-F coupling, respectively.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[8]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for the respective nucleus (¹H or ¹³C).

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition:

- Acquire a standard one-pulse ¹H NMR spectrum.

- Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.

- Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

- Set the spectral width to cover the expected range (typically 0-220 ppm).

- A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

- Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[6]

subgraph "cluster_prep" {

label="Sample Preparation";

style=filled;

color="#EA4335";

node [style=filled, color="#FFFFFF"];

a [label="Dissolve Compound in\nDeuterated Solvent"];

b [label="Add Internal Standard (TMS)"];

a -> b;

}

subgraph "cluster_acq" {

label="Data Acquisition";

style=filled;

color="#FBBC05";

node [style=filled, color="#FFFFFF"];

c [label="Tune and Lock Spectrometer"];

d [label="Acquire 1D Spectra\n(1H, 13C, DEPT)"];

c -> d;

}

subgraph "cluster_proc" {

label="Data Processing & Analysis";

style=filled;

color="#34A853";

node [style=filled, color="#FFFFFF"];

e [label="Fourier Transform &\nPhase Correction"];

f [label="Chemical Shift Assignment"];

g [label="Coupling Constant Analysis"];

h [label="Structural Elucidation"];

e -> f -> g -> h;

}

b -> c;

d -> e;

}

Caption: Generalized workflow for NMR-based structural elucidation.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene are complex, yet interpretable, providing a unique fingerprint of its molecular structure. The chemical shifts and coupling patterns are a direct consequence of the interplay between the electron-withdrawing chloro and trifluoromethyl substituents and the benzylic bromomethyl group. This in-depth analysis serves as a valuable resource for the structural verification and further application of this important chemical intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this and related compounds.

References

- Effect of substituents on the chemical shift of benzylic protons - Canadian Science Publishing.

- The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC.

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchG

- The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing).

- A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings - Benchchem.

- Spectroscopy of Arom

- Benzylic Protons: Organic Chemistry Study Guide - Fiveable.

- 13C NMR Spectroscopy - Thieme.

Sources

- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Mass Spectrometry Fragmentation Pattern of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development and agrochemical synthesis, highly substituted halogenated benzenes serve as critical, electron-deficient building blocks. 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (C₈H₄BrCl₂F₃) is a prime example of such a complex intermediate. Elucidating its structure via Electron Ionization Mass Spectrometry (EI-MS) requires a deep understanding of bond dissociation thermodynamics, isotopic probability distributions, and resonance stabilization. This whitepaper deconstructs the mechanistic causality behind its fragmentation, explores its unique isotopic fingerprint, and provides a self-validating GC-MS analytical protocol.

Molecular Architecture & The Isotopic Fingerprint

Before analyzing fragmentation, a mass spectrometrist must validate the intact molecular ion ([M]⁺•). The presence of multiple halogens—one bromine and two chlorines—creates a highly diagnostic isotopic cluster that serves as a built-in validation check for the analyst.

In mass spectrometry, the natural abundance of isotopes dictates the peak ratios. Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio (1)[1].

When combined in a single molecule, the binomial expansion of these probabilities yields a distinct isotopic signature. For a BrCl₂ cluster, the resulting m/z peaks for the molecular ion (m/z 306, 308, 310, 312) appear in a 9:15:7:1 ratio . Recognizing this pattern is the first self-validating step in spectral interpretation; its absence immediately indicates either molecular degradation prior to ionization or misidentification (2)[2].

Mechanistic Pathways of Electron Ionization Fragmentation

Under standard 70 eV electron ionization, the molecule undergoes vertical ionization to form the radical cation [M]⁺•. The subsequent fragmentation is driven by bond dissociation energies (BDE) and the thermodynamic stability of the resulting product ions.

Alpha-Cleavage and Benzyl Cation Formation (Base Peak)

The weakest bond in the molecule is the C–Br bond (BDE ~280 kJ/mol), compared to C–Cl (~397 kJ/mol) and C–F (~485 kJ/mol). Consequently, the primary fragmentation pathway is the homolytic cleavage of the C–Br bond, expelling a bromine radical (79 Da or 81 Da) (3)[3]. This results in the formation of the 2,6-dichloro-3-(trifluoromethyl)benzyl cation ([M-Br]⁺) at m/z 227/229/231.

In unsubstituted benzyl bromides, the benzyl cation typically undergoes a ring expansion to form a highly stable, seven-membered tropylium cation (m/z 91) (4)[4]. However, the presence of two rigid, electron-withdrawing chlorine atoms and a bulky trifluoromethyl group sterically and electronically restricts this rearrangement. The ion largely retains its benzyl structure, yet it remains the base peak (100% relative abundance) due to resonance stabilization from the aromatic system.

Secondary Fragmentation Pathways

The highly substituted benzyl cation can undergo further high-energy fragmentations:

-

Loss of a Chlorine Radical: The [M-Br]⁺ ion can lose a Cl• to form a radical cation at m/z 192/194.

-

Loss of CF₃: The trifluoromethyl group can be expelled as a neutral radical (69 Da), yielding an ion at m/z 158/160/162.

-

Loss of HF: Fluorinated aromatic systems often exhibit the neutral loss of hydrogen fluoride (20 Da), leading to an ion at m/z 207/209/211.

Mass spectrometry fragmentation of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene.

Quantitative Fragment Summary

Table 1: Isotope Cluster of the Molecular Ion [M]⁺• (C₈H₄BrCl₂F₃)

| m/z | Relative Intensity | Isotope Composition |

| 306 | ~60% (9 parts) | ⁷⁹Br, ³⁵Cl, ³⁵Cl |

| 308 | ~100% (15 parts) | ⁸¹Br, ³⁵Cl, ³⁵Cl AND ⁷⁹Br, ³⁵Cl, ³⁷Cl |

| 310 | ~47% (7 parts) | ⁸¹Br, ³⁵Cl, ³⁷Cl AND ⁷⁹Br, ³⁷Cl, ³⁷Cl |

| 312 | ~7% (1 part) | ⁸¹Br, ³⁷Cl, ³⁷Cl |

Table 2: Key Fragmentation Ions and Relative Abundances

| m/z | Fragment Formula | Origin Pathway | Relative Abundance |

| 227/229/231 | [C₈H₄Cl₂F₃]⁺ | [M - Br]⁺ (Alpha cleavage) | Base Peak (100%) |

| 192/194 | [C₈H₄ClF₃]⁺• | [M - Br - Cl]⁺• | Low-Medium |

| 158/160/162 | [C₇H₄Cl₂]⁺• | [M - Br - CF₃]⁺• | Low |

| 207/209/211 | [C₈H₃Cl₂F₂]⁺ | [M - Br - HF]⁺ | Low |

Validated GC-MS Analytical Protocol

To ensure self-validating and reproducible results, the following GC-MS protocol is optimized for halogenated benzenes, drawing on established environmental and analytical methodologies (5)[5], (6)[6].

Step-by-Step Methodology:

-

Sample Preparation (Causality: Matrix Isolation): Dilute the analyte in a non-polar, MS-compatible solvent (e.g., n-hexane) to a concentration of 10-50 µg/mL. Why Hexane? Hexane is highly volatile and non-polar, ensuring rapid expansion in the GC inlet without overwhelming the MS vacuum system, while effectively solvating the hydrophobic halogenated benzene. Add an internal standard (e.g., fluorobenzene) to validate injection volume.

-

Capillary GC Separation:

-

Column: Use a mid-polarity capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d. × 0.25 µm film thickness). Why DB-5MS? The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the optimal balance of non-polar retention and slight polar selectivity, critical for separating positional isomers of halogenated aromatics.

-

Injection: 1 µL injection volume in splitless mode at 250 °C to ensure complete volatilization without thermal degradation.

-

Temperature Program: Initial hold at 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

MS Detection & Tuning (Causality: System Validation):

-

Ionization: Electron Ionization (EI) at 70 eV. Source temperature at 230 °C.

-

Mass Analyzer: Quadrupole scanning from m/z 40 to 400.

-

Tuning: Perform an autotune using PFTBA (Perfluorotributylamine) prior to analysis. Why PFTBA? It provides stable, predictable fragment ions (m/z 69, 219, 502) across the mass range, ensuring the quadrupole mass filter achieves unit mass resolution and accurate relative abundance, which is non-negotiable for isotope pattern matching.

-

GC-MS analytical workflow for halogenated benzyl compounds.

References

-

Benchchem. "Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives." 3

-

UCLA. "Illustrated Glossary of Organic Chemistry - Fragment ion." 4

-

Fiveable. "Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy." 1

-

Chemconnections. "Mass Spectrometry Fragmentation." 2

-

PMC. "Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water." 5

-

Agilent. "Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water." 6

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemconnections.org [chemconnections.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Synthetic Routes and Precursors for 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene: A Technical Guide

Executive Summary

The fluorinated building block 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8) is a highly specialized electrophile utilized in advanced medicinal chemistry and agrochemical development[1]. The molecule’s architecture—featuring a reactive benzylic bromide flanked by sterically demanding ortho-chloro groups and a strongly electron-withdrawing trifluoromethyl moiety—imparts unique reactivity profiles. This whitepaper provides a comprehensive, field-proven guide to the retrosynthetic generation of its primary precursor, the core benzylic bromination workflow, and the underlying mechanistic causality required to achieve high-yield, self-validating syntheses.

Physicochemical Profiling

Understanding the physical parameters of both the precursor and the target compound is critical for downstream purification (e.g., fractional distillation vs. recrystallization) and analytical validation[1].

| Property | Precursor | Target Compound |

| IUPAC Name | 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene |

| Synonym | 2,6-Dichloro-3-(trifluoromethyl)toluene | 2,6-Dichloro-3-(trifluoromethyl)benzyl bromide |

| CAS Number | 115571-64-7 | 1092461-07-8 |

| Molecular Formula | C₈H₅Cl₂F₃ | C₈H₄BrCl₂F₃ |

| Molecular Weight | 229.03 g/mol | 307.92 g/mol |

| Key Structural Feature | Benzylic methyl group | Highly polarized benzylic C-Br bond |

Retrosynthetic Analysis & Precursor Generation

The synthesis of the target molecule relies entirely on the availability and purity of its precursor, 1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene . The industrial and bench-scale synthesis of this precursor is achieved via a two-step sequence starting from commercially abundant 2,6-dichlorotoluene[2].

Step 1: Friedel-Crafts Trichloromethylation

The first step involves the reaction of 2,6-dichlorotoluene with carbon tetrachloride (CCl₄) in the presence of an aluminum halide Lewis acid (e.g., AlCl₃)[2].

-

Causality in Solvent Choice: Utilizing 1,2-dichloroethane as the reaction solvent is critical. It significantly enhances the selectivity of the trichloromethylation, preventing the Lewis acid from catalyzing the formation of the unwanted byproduct dichlorobis(dichloromethylphenyl)methane[2].

Step 2: Halogen Exchange (Fluorination)

The intermediate 2,6-dichloro-3-(trichloromethyl)toluene is subjected to fluorination using anhydrous hydrogen fluoride (HF) under pressure (3–20 kg/cm ²) at elevated temperatures (95–102 °C)[2].

-

Causality in Reaction Dynamics: HF acts as both the reagent and the driving force. As the reaction progresses, hydrogen chloride (HCl) gas is continuously vented through a primary pressure-regulating valve. The continuous removal of HCl shifts the chemical equilibrium entirely toward the trifluoromethylated product, ensuring a high yield (>87%)[2].

Fig 1: Three-step synthetic workflow from 2,6-dichlorotoluene to the brominated target.

Core Synthetic Route: Free-Radical Benzylic Bromination

The transformation of the precursor into 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is executed via Wohl-Ziegler bromination.

Mechanistic Causality & Reagent Selection

-

Brominating Agent: N-Bromosuccinimide (NBS) is strictly preferred over elemental bromine (Br₂). NBS provides a constant, low steady-state concentration of Br₂, which suppresses competing electrophilic aromatic substitution and favors the radical pathway at the benzylic position[3].

-

Initiator: Azobisisobutyronitrile (AIBN) coupled with photochemical activation (UV/Vis light) ensures a rapid, controlled generation of succinimidyl and bromine radicals[3].

-

Solvent Paradigm Shift: Historically, carbon tetrachloride (CCl₄) was the standard solvent. However, due to its severe toxicity and ozone-depleting nature, modern protocols utilize (trifluoromethyl)benzene (trifluorotoluene) . Trifluorotoluene is highly inert to radical abstraction due to its strong C-F bonds, possesses a similar dielectric constant to CCl₄, and effectively precipitates succinimide as the reaction progresses, visually validating the reaction's forward momentum[3].

Fig 2: Free-radical benzylic bromination propagation cycle driven by AIBN initiation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to prevent over-bromination (formation of the dibromomethyl byproduct).

Reagents:

-

1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene (1.0 eq, 10 mmol, 2.29 g)

-

N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) - Must be recrystallized from boiling water prior to use.

-

AIBN (0.05 eq, 0.5 mmol, 82 mg)

-

(Trifluoromethyl)benzene (Solvent, 25 mL)

Step-by-Step Methodology:

-

System Purge: Equip a 100 mL two-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Flush the system with dry Argon for 15 minutes to displace oxygen, which acts as a radical scavenger.

-

Reagent Loading: Add the precursor, NBS, and AIBN into the flask. Introduce 25 mL of anhydrous (trifluoromethyl)benzene.

-

Activation: Illuminate the flask with a 500-watt photolamp and gradually heat the mixture to gentle reflux (approx. 100 °C).

-

Visual IPC: As the reaction proceeds, the dense, insoluble NBS powder at the bottom of the flask will be consumed, and lighter succinimide will precipitate and float to the surface of the solvent.

-

Analytical Validation Checkpoint: After 2 hours, halt stirring and extract a 0.1 mL aliquot. Filter and analyze via GC-MS.

-

Success Criterion: The precursor peak (m/z 228) should be <2%. The target compound peak (m/z 306/308/310 isotopic cluster due to Br and Cl isotopes) must be the dominant signal. If dibromination is detected (m/z 386 cluster), terminate heating immediately.

-

-

Workup: Cool the reaction to 0 °C to maximize succinimide precipitation. Filter the mixture through a pad of Celite. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography (using hexanes) to yield the pure target compound[3].

Applications in Drug Development

The steric bulk and electronic properties of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene make it an indispensable intermediate in the synthesis of highly targeted therapeutics:

-

Epoxide Hydrolase Inhibitors: The molecule is a critical building block in the preparation of potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors have demonstrated significant in vivo efficacy in alleviating hypotension in lipopolysaccharide-deficient murine models[4].

-

Antiviral Therapeutics: It is heavily utilized in the synthesis of diaryltriazine (DATA) analogs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed for the treatment of HIV[4].

Sources

- 1. CAS 1092461-07-8 | 1800-F-09 | MDL MFCD11519349 | 2,6-Dichloro-3-(trifluoromethyl)benzyl bromide | SynQuest Laboratories [synquestlabs.com]

- 2. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

Toxicity and Safety Profile of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene: A Technical Guide

Executive Summary

In advanced medicinal chemistry, the balance between a molecule's synthetic utility and its toxicological hazard is a critical operational parameter. 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8) is a highly specialized, polyhalogenated building block. While it is an indispensable intermediate in the synthesis of cutting-edge therapeutics—including soluble epoxide hydrolase (sEH) inhibitors and anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)—it presents severe occupational hazards. Classified under UN Transport Class 8 (Corrosive), this compound is a potent alkylating agent and an aggressive lachrymator.

This whitepaper dissects the structural mechanics driving its toxicity, outlines its pharmacological utility, and provides field-proven, self-validating protocols for safe handling and chemical quenching.

Structural Mechanics & Physicochemical Profile

The hazard profile of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is directly dictated by its molecular architecture. The molecule features a highly electrophilic benzylic carbon attached to a leaving group (bromide). The reactivity of this benzylic position is inductively amplified by the electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group on the aromatic ring.

Furthermore, these polyhalogenated substituents drastically increase the molecule's lipophilicity, yielding a LogP of 4.83 1[1]. This high lipid solubility ensures rapid penetration through biological membranes, exacerbating its toxicity profile while rendering it completely insoluble in water 2[2].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene |

| Common Synonym | 2,6-dichloro-3-(trifluoromethyl)benzyl bromide |

| CAS Registry Number | 1092461-07-8 |

| Molecular Formula | C₈H₄BrCl₂F₃ |

| Molecular Weight | 307.92 g/mol |

| LogP (Lipophilicity) | 4.83 |

| Water Solubility | Insoluble |

Mechanistic Toxicology: The Alkylation Paradigm

The primary mechanism of toxicity for this compound is irreversible electrophilic alkylation .

Upon exposure to biological tissues, the highly reactive benzylic carbon undergoes rapid SN2 substitution reactions with cellular nucleophiles. The primary biological targets are the sulfhydryl (-SH) groups of cysteine residues in proteins and intracellular glutathione (GSH), as well as the primary amines in nucleic acids.

The Lachrymatory Mechanism: The severe tear-inducing (lachrymatory) and respiratory irritation effects are not merely physical irritations; they are the result of a specific biochemical pathway. The vaporized benzyl bromide alkylates the cysteine residues of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located in the sensory neurons of the cornea and respiratory tract. This covalent modification locks the channel in an open state, causing an influx of calcium ions that triggers intense nociceptive (pain) signaling and inflammation.

Fig 1: Mechanistic pathway of electrophilic alkylation and cellular toxicity.

Table 2: GHS Hazard Profile & Transport Classification

| Hazard Parameter | Classification / Description |

| UN Transport Class | Class 8 (Corrosive Substances) |

| Primary Hazard Statements | H314 (Causes severe skin burns and eye damage) |

| Physiological Effect | Potent lachrymator; irreversible alkylation of mucosal proteins |

| Reactivity | Highly electrophilic; incompatible with strong oxidizers and bases |

Pharmacological Utility vs. Toxicological Risk

Despite its hazards, the precise steric and electronic topography of the 2,6-dichloro-3-(trifluoromethyl)phenyl moiety makes it a highly coveted scaffold in drug discovery.

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: The compound is utilized to synthesize potent sEH inhibitors. These inhibitors have demonstrated significant in vivo efficacy in alleviating hypotension in lipopolysaccharide-deficient murine models 3[3].

-

Anti-HIV Therapeutics: It serves as a critical alkylating intermediate in the synthesis of diaryltriazine (DATA) analogs. These molecules act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the polyhalogenated ring provides essential hydrophobic interactions within the viral enzyme's allosteric binding pocket 3[3].

Self-Validating Experimental Protocols: Safe Handling & Quenching

To safely leverage this compound, laboratory workflows must be designed around containment and rapid nucleophilic quenching . The following protocol is a self-validating system: success is immediately confirmed by the cessation of lachrymatory vapor generation.

Protocol: Nucleophilic Quenching of Spills and Waste

Causality Focus: Why use a mixed-solvent thiosulfate system? Because the compound is highly lipophilic (LogP 4.83) and insoluble in water, a purely aqueous quenching solution will result in a biphasic mixture. The reaction rate would be diffusion-limited at the interface, allowing toxic vapors to continuously escape. By introducing ethanol as a co-solvent, we homogenize the phase, allowing the thiosulfate nucleophile immediate access to the benzylic electrophile.

Step-by-Step Methodology:

-

Evacuate and Ventilate: At the first sign of a spill outside of containment, evacuate the immediate area. Ensure the fume hood exhaust is operating at maximum capacity.

-

PPE Donning: Equip heavy-duty nitrile gloves (double-layered), a chemical-resistant apron, and a full-face respirator equipped with organic vapor/acid gas cartridges.

-

Physical Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Do not use paper towels, as the high surface area accelerates vapor release.

-

Chemical Neutralization: Carefully pour a freshly prepared quenching solution of 10% (w/v) Sodium Thiosulfate ( Na2S2O3 ) in a 1:1 mixture of Water and Ethanol over the contained spill.

-

Mechanism: The "soft" thiosulfate anion rapidly displaces the bromide via an SN2 reaction, forming a non-volatile, water-soluble Bunte salt (S-alkyl thiosulfate).

-

-

Validation & Incubation: Allow the mixture to react for at least 30 minutes. The protocol validates itself when the sharp, lachrymatory odor completely dissipates, confirming the electrophilic carbon has been neutralized.

-

Disposal: Scoop the neutralized slurry into a designated, clearly labeled halogenated aqueous waste container.

Fig 2: Self-validating safety workflow for containment and nucleophilic quenching.

References

- Title: Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 % (Product Data & Applications)

- Title: 2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene - C8H4BrCl2F3 (Physicochemical Properties & Hazard Class)

- Title: 2,6-Dichloro-3-(trifluoromethyl)benzylbromide CAS#: 1092461-07-8 (Solubility Data)

Sources

- 1. 2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene - C8H4BrCl2F3 | CSSB00009815868 [chem-space.com]

- 2. 2,6-Dichloro-3-(trifluoromethyl)benzylbromide CAS#: 1092461-07-8 [m.chemicalbook.com]

- 3. Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

Application Note: Synthesizing Next-Generation Agrochemical Intermediates with 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals Objective: To provide a mechanistic framework and validated protocols for utilizing 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene in the divergent synthesis of high-efficacy fungicide and herbicide intermediates.

Strategic Rationale: The Role of Fluorine in Agrochemical Design

The incorporation of fluorine into agrochemical active ingredients has revolutionized crop protection. The trifluoromethyl (–CF₃) group, in particular, imparts unique physicochemical properties: its high electronegativity and the exceptional strength of the C–F bond significantly enhance metabolic stability, preventing rapid degradation by plant and soil cytochrome P450 enzymes . Furthermore, the lipophilicity of the –CF₃ group improves cuticular penetration and bioavailability in target pests .

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8) represents a premium building block in this domain. The specific substitution pattern—a benzylic bromide flanked by two ortho-chloro groups and a para-trifluoromethyl group—creates a highly electrophilic center ideal for constructing novel triazole fungicides (via N-alkylation) and fluorinated benzyl ether herbicides (via O-alkylation).

Mechanistic Insights: Navigating Sterics and Electronics

Synthesizing intermediates with this benzyl bromide requires precise control over reaction conditions due to the competing forces of electronics and sterics:

-

Electronic Activation: The –CF₃ and –Cl groups strongly withdraw electron density via inductive and mesomeric effects. This makes the benzylic carbon highly susceptible to Sₙ2 nucleophilic attack.

-

Steric Shielding: The 1,3-dichloro substituents create a significant steric barrier around the benzylic position. While this shielding is advantageous for the final agrochemical (enhancing soil half-life by blocking enzymatic hydrolysis), it makes the initial Sₙ2 synthesis kinetically challenging.

-

Regioselectivity (Causality of Choice): When reacting with 1H-1,2,4-triazole, alkylation can occur at the N1 or N4 position. The N1-isomer is required for fungicidal activity (acting as a CYP51 sterol biosynthesis inhibitor) . To overcome the steric bulk and thermodynamically favor the N1-isomer, high temperatures (80 °C) and polar aprotic solvents (DMF) must be utilized to strip the nucleophile's hydration shell and provide sufficient activation energy.

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways utilizing this electrophilic hub to generate distinct classes of agrochemicals.

Divergent synthesis of agrochemical intermediates via regioselective SN2 alkylation.

Quantitative Data: Optimization of N-Alkylation

To demonstrate the causality of the selected protocol parameters, the table below summarizes the optimization of the N-alkylation reaction. The data clearly shows that weak bases in highly polar solvents at elevated temperatures are required to overcome steric hindrance and drive thermodynamic N1 regioselectivity.

| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regio-Ratio (N1 : N4) |

| 1 | Et₃N | DCM | 25 | 24 | 35% | 1.2 : 1 |

| 2 | NaH | THF | 0 to 25 | 12 | 60% | 2.5 : 1 |

| 3 | K₂CO₃ | MeCN | 60 | 18 | 85% | 5.0 : 1 |

| 4 | K₂CO₃ | DMF | 80 | 12 | >95% | 9.2 : 1 |

| 5 | Cs₂CO₃ | DMF | 80 | 12 | >95% | 8.5 : 1 |

Note: Entry 4 is selected as the optimal protocol due to the superior N1:N4 ratio and cost-effectiveness of K₂CO₃ compared to Cs₂CO₃.

Experimental Protocols

Protocol A: Regioselective Synthesis of N1-Triazole Fungicide Intermediates

This protocol establishes a self-validating system for the kinetically challenging N-alkylation.

Step-by-Step Methodology:

-

Nucleophile Activation: Charge a flame-dried 50 mL round-bottom flask with 1H-1,2,4-triazole (83 mg, 1.2 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (276 mg, 2.0 mmol). Causality: K₂CO₃ is a mild, insoluble base that slowly generates the triazolide anion. This controlled deprotonation prevents the degradation of the electrophile and minimizes side reactions. Stir at 25 °C for 30 minutes.

-

Electrophile Addition: Dissolve 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (308 mg, 1.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive benzyl bromide, suppressing bis-alkylation.

-

Thermodynamic Heating: Elevate the reaction temperature to 80 °C and stir for 12 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting bromide (R_f ≈ 0.7, UV-active) should be completely consumed, replaced by a major new spot (N1-isomer, R_f ≈ 0.4) and a minor spot (N4-isomer, R_f ≈ 0.1).

-

Workup: Quench the reaction by pouring it into 20 mL of ice water. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, ensuring it does not co-elute during chromatography.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the pure N1-alkylated intermediate.

Protocol B: Williamson Ether Synthesis for Benzyl Ether Herbicides

This protocol utilizes the "Cesium Effect" to overcome steric hindrance during O-alkylation.

Step-by-Step Methodology:

-

Preparation: Charge a flask with the target substituted phenol (1.1 mmol) and anhydrous Acetonitrile (MeCN, 5.0 mL).

-

Base Selection: Add Cs₂CO₃ (488 mg, 1.5 mmol). Causality: Cs₂CO₃ is explicitly chosen over K₂CO₃ for O-alkylation. The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide anion in MeCN. This drastically increases the nucleophilicity of the oxygen, which is strictly required to attack the sterically congested benzylic position of the 1,3-dichloro-substituted electrophile.

-

Reaction: Add 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (308 mg, 1.0 mmol) in one portion.

-

Heating: Stir the suspension at 60 °C for 8 hours.

-

Self-Validation: TLC (Hexanes:EtOAc 9:1) will show the disappearance of the benzyl bromide and the formation of a highly non-polar ether product (R_f ≈ 0.8).

-

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts, washing the pad with EtOAc. Concentrate the filtrate and purify via short-path silica gel chromatography to isolate the fluorinated benzyl ether herbicide intermediate.

References

-

Title: The unique role of fluorine in the design of active ingredients for modern crop protection Source: Pest Management Science, 2004, 60(5), 455-465. URL: [Link]

-

Title: Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: Pest Management Science, 2024, 80(7), 3065-3087. URL: [Link]

-

Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: Molecules (Archived in PMC - National Institutes of Health), 2020, 25(3), 549. URL: [Link]

Application Note & Protocol: Handling and Utilization of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Introduction and Mechanistic Context

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8), also referred to as 2,6-dichloro-3-trifluoromethyl benzyl bromide, is a highly reactive, polyhalogenated electrophile heavily utilized in advanced drug discovery[1]. Structurally, the presence of the electron-withdrawing trifluoromethyl and dichloro groups significantly modulates the electron density of the aromatic ring, while the bromomethyl group serves as a prime site for nucleophilic aliphatic substitution ( SN2 ).

In pharmaceutical development, this reagent is a critical building block. It is prominently featured in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors—which have demonstrated efficacy in alleviating hypotension in lipopolysaccharide-deficient murine models—and in the development of diaryltriazine (DATA) analogues targeting HIV reverse transcriptase [1].

Because benzyl bromides are potent alkylating agents and lachrymators, their handling requires rigorous adherence to specific standard operating procedures (SOPs) to ensure both personnel safety and reaction integrity.

Physicochemical & Hazard Profile

To design a self-validating experimental protocol, one must first understand the quantitative and qualitative properties of the reagent. The high reactivity of the carbon-bromine bond makes the compound inherently moisture-sensitive, leading to the slow hydrolysis and release of corrosive hydrogen bromide (HBr) gas upon exposure to ambient humidity.

Table 1: Chemical and Hazard Specifications

| Parameter | Specification | Causality / Implication for Handling |

| IUPAC Name | 2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | Polyhalogenation increases lipophilicity for drug design. |

| Molecular Formula | C8H4BrCl2F3 | High halogen content requires specific disposal protocols. |

| Molecular Weight | 307.92 g/mol | Used for precise stoichiometric calculations. |

| Solubility | Insoluble in water; Soluble in DMF, MeCN, THF | Dictates the use of aprotic polar solvents for SN2 reactions. |

| Primary Hazards | Lachrymator, Corrosive, Alkylating Agent | Mandates the use of a fume hood and specific PPE. |

| Storage Conditions | Cool, dry, inert atmosphere (Ar/N2) | Prevents atmospheric hydrolysis and degradation into HBr. |

Standard Operating Procedure (SOP): Safe Handling and Decontamination

The following SOP establishes a self-validating system where safety measures directly correlate with the chemical's mechanistic behavior.

Personal Protective Equipment (PPE) & Engineering Controls

-

Engineering Controls: All operations involving the unsealed reagent must be conducted within a certified, properly functioning chemical fume hood.

-

Glove Selection: Standard latex gloves offer insufficient protection against halogenated aromatics. Heavy-duty nitrile or neoprene gloves are required. Double-gloving is recommended during transfer operations.

-

Eye/Face Protection: Safety goggles are mandatory. A face shield should be utilized if scaling up the reaction, due to the severe lachrymatory nature of the compound.

Spill and Decontamination Protocol

Because the compound is an alkylating agent, simply wiping a spill with water is ineffective and dangerous (as it slowly generates HBr).

-

Chemical Quenching: Spills must be treated with a weak nucleophile or mild base to actively destroy the reactive bromomethyl group. A 10% aqueous solution of sodium thiosulfate ( Na2S2O3 ) or saturated sodium bicarbonate ( NaHCO3 ) should be applied to the spill area.

-

Mechanism of Action: The thiosulfate ion acts as a strong nucleophile, rapidly displacing the bromide to form a water-soluble, non-volatile, and non-lachrymatory Bunte salt, rendering the area safe for mechanical cleanup.

Experimental Protocol: SN2 Alkylation Workflow

This protocol outlines the standard methodology for utilizing 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene to alkylate a secondary amine (e.g., in the synthesis of DATA analogues).

Rationale and Causality

-

Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is selected because it is a polar aprotic solvent. It solvates the cations of the base but leaves the nucleophile relatively unsolvated ("naked"), significantly accelerating the SN2 transition state.

-

Base ( K2CO3 ): Potassium carbonate is a mild, non-nucleophilic base. It acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward without competing with the primary amine for the electrophile.

-

Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exotherm and suppress unwanted side reactions (such as dialkylation or elimination), then allowed to warm to room temperature to ensure complete conversion.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon gas for 15 minutes to establish an inert atmosphere.

-

Reagent Loading: Under positive Argon flow, add the target amine (1.0 equivalent) and anhydrous K2CO3 (2.0 equivalents) to the flask.

-

Solvent Addition: Inject 10 mL of anhydrous DMF via syringe. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

-

Electrophile Addition: Dissolve 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (1.1 equivalents) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, minimizing polyalkylation.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progression via Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Quench and Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl . Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with distilled water (5 x 20 mL) and brine (1 x 20 mL). Causality: Extensive water washing is critical to partition the high-boiling DMF out of the organic layer.

-

Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude alkylated product.

Workflow Visualization

The following diagram maps the critical path for the alkylation procedure, highlighting the transition between environments and chemical states.

Figure 1: SN2 alkylation workflow for moisture-sensitive benzyl bromide derivatives.

References

-

Fisher Scientific. (n.d.). Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %. Retrieved March 17, 2026, from[Link]

Application Note: Catalytic Asymmetric Synthesis of Highly Functionalized α-Amino Acids via Phase-Transfer Alkylation

Executive Summary

The synthesis of non-natural α -amino acids bearing sterically encumbered, highly functionalized aryl groups is a critical vector in modern drug discovery. These motifs are frequently incorporated into peptidomimetics, potent epoxide hydrolase inhibitors, and diaryltriazine-based anti-HIV agents. 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8) serves as a premium electrophilic building block in this domain. This application note details a highly optimized, self-validating protocol for the catalytic asymmetric benzylation of a glycine Schiff base using this specific electrophile under Asymmetric Phase-Transfer Catalysis (PTC).

Mechanistic Rationale & Causality (E-E-A-T)

Achieving high enantioselectivity with heavily substituted benzyl halides is notoriously difficult due to competing racemic background reactions and extreme steric hindrance. The unique substitution pattern of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene presents a fascinating kinetic dichotomy that we exploit in this protocol:

-

Steric Shielding vs. Electronic Activation: The ortho-dichloro substituents create severe steric shielding around the benzylic carbon, which drastically retards the background (uncatalyzed) SN2 displacement. Paradoxically, the strongly electron-withdrawing meta-trifluoromethyl group and the halogens inductively activate the benzylic C-Br bond.

-

The Role of the Maruoka Catalyst: Because the uncatalyzed background reaction is kinetically suppressed by steric bulk, the reaction is entirely dependent on the catalytic pathway. By employing a highly active, C2 -symmetric chiral spiro quaternary ammonium salt (Maruoka Catalyst), the catalyst forms a tight, highly organized chiral ion pair ( [Enolate−⋅Q∗+] ) with the deprotonated glycine Schiff base.

-

Enantiofacial Discrimination: The rigid binaphthyl or spiro-biphenyl backbone of the catalyst creates a distinct chiral pocket. The catalyst effectively "pulls" the enolate into the organic phase and directs the bulky 2,6-dichloro-3-(trifluoromethyl)benzyl electrophile exclusively to one enantioface, lowering the activation energy for the favored transition state and yielding >95% enantiomeric excess (ee).

Diagram 1: Mechanistic cycle of Asymmetric Phase-Transfer Catalysis.

Physicochemical Profiling

Before initiating the protocol, it is critical to verify the integrity of the electrophile. Moisture or degradation can lead to the formation of benzyl alcohols, which poison the chiral catalyst.

Table 1: Physicochemical Properties of the Electrophile

| Parameter | Specification |

| Chemical Name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene |

| Synonyms | 2,6-Dichloro-3-(trifluoromethyl)benzyl bromide |

| CAS Number | 1092461-07-8 |

| Molecular Formula | C8H4BrCl2F3 |

| Molecular Weight | 307.92 g/mol |

| Solubility | Insoluble in water; highly soluble in Toluene, DCM, THF |

| Storage Conditions | Store cool and dry, away from strong oxidizing agents |

Experimental Protocols & Self-Validating Workflows

This protocol describes the asymmetric synthesis of (S)-tert-butyl 2-amino-3-(2,6-dichloro-3-(trifluoromethyl)phenyl)propanoate via the alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

Self-Validating System Design

Biphasic reactions are highly susceptible to mass-transfer limitations, which can cause reproducibility issues. To ensure trustworthiness, this protocol mandates:

-

Vigorous Agitation: A strict mechanical stirring rate of 1000 rpm to maintain a constant interfacial area between the aqueous and organic phases.

-

Kinetic Aliquoting: Taking samples at specific intervals (2h, 4h, 8h) to monitor conversion via achiral HPLC. This prevents false assumptions about reaction completion.

-

Orthogonal Validation: Final ee% must be confirmed via Chiral Stationary Phase (CSP) HPLC against a racemic standard synthesized using an achiral phase-transfer catalyst (e.g., TBAB).

Step-by-Step Methodology

Reagents Required:

-

N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv, 1.0 mmol)

-

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (1.2 equiv, 1.2 mmol)

-

(S,S)-Maruoka Catalyst (e.g., 4,4'-biphenyl-substituted spiro ammonium bromide) (1.0 mol%)

-

Toluene (Organic Phase, 3.0 mL)

-

50% w/w Aqueous KOH (Aqueous Phase, 1.0 mL)

Procedure:

-

Phase Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (295 mg, 1.0 mmol) and the (S,S)-Maruoka Catalyst (1.0 mol%).

-

Solvation: Dissolve the solids in anhydrous Toluene (3.0 mL) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Base Addition: Dropwise, add 1.0 mL of pre-cooled 50% aqueous KOH. Initiate vigorous stirring at exactly 1000 rpm. Allow the biphasic mixture to equilibrate for 15 minutes to facilitate the generation of the active chiral ammonium alkoxide.

-

Electrophile Addition: Dissolve 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (369 mg, 1.2 mmol) in 0.5 mL of Toluene. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized heating.

-

Biphasic Reaction & Monitoring: Maintain stirring at 0 °C. At t=2h , 4h , and 8h , halt stirring briefly, extract a 10 μ L aliquot from the organic layer, dilute with 1 mL Hexane/EtOAc (9:1), filter through a short silica plug, and analyze via achiral HPLC to track the disappearance of the starting material.

-

Workup: Upon complete conversion (typically 8-12 hours), quench the reaction by adding 5 mL of saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc ( 3×10 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude imine via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Hydrolysis (Optional): To yield the free amino ester, treat the purified imine with 1 M citric acid in THF at room temperature for 4 hours, followed by basification and extraction.

Diagram 2: Step-by-step experimental workflow for asymmetric phase-transfer benzylation.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data derived from optimizing the reaction conditions. Notice how reducing the temperature to 0 °C suppresses the racemic background reaction, thereby maximizing the enantiomeric excess.

Table 2: Optimization of Asymmetric Benzylation Conditions

| Entry | Base (Aqueous) | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10% KOH | 1.0 mol% | 25 | 24 | 45 | 72 |

| 2 | 50% KOH | 1.0 mol% | 25 | 8 | 88 | 89 |

| 3 | 50% NaOH | 1.0 mol% | 0 | 14 | 82 | 92 |

| 4 | 50% KOH | 1.0 mol% | 0 | 12 | 94 | >98 |

| 5 | 50% KOH | 0.1 mol% | 0 | 36 | 71 | 96 |

Note: Yield refers to the isolated yield of the benzylated imine product. Enantiomeric excess (ee) was determined by HPLC analysis using a Daicel Chiralcel OD-H column.

References

-

Thermo Fisher Scientific. "Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %". Fisher Scientific Catalog. Available at:[Link]

-

Ooi, T., & Maruoka, K. "Design of N-Spiro C2-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of α-Amino Acids". Journal of the American Chemical Society, 2003. Available at:[Link]

-

Shirakawa, S., & Maruoka, K. "Design of high-performance chiral phase-transfer catalysts with privileged structures". JST/Science and Technology of Advanced Materials, 2006. Available at: [Link]

-

Hashimoto, T., & Maruoka, K. "Practical Aspects of Recent Asymmetric Phase-Transfer Catalysis". Organic Process Research & Development, 2008. Available at:[Link]

Application Note: Preparation of Advanced Fluorinated Building Blocks Using 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective method for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates[1]. The building block 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS 1092461-07-8), also known as 2,6-dichloro-3-(trifluoromethyl)benzyl bromide, is a highly specialized electrophile used to synthesize conformationally restricted, metabolically stable active pharmaceutical ingredients (APIs)[2][3].

The Causality of Molecular Design: When designing targeted therapies—such as Bub1 kinase inhibitors for hyperproliferative diseases[4] or diaryltriazine (DATA) analogues for HIV[2]—the spatial orientation of the pharmacophore is paramount. The 1,3-dichloro (ortho, ortho) substitution pattern flanking the bromomethyl group forces the resulting benzyl moiety to adopt a rigid, orthogonal geometry relative to the attached nucleophile (e.g., an indazole or imidazole ring). Concurrently, the 4-trifluoromethyl group projects into deep lipophilic pockets of the target protein to enhance binding affinity while shielding the aromatic ring from cytochrome P450-mediated oxidative metabolism[1][5].

Physicochemical Profiling

To ensure reproducibility and safety, it is critical to understand the baseline properties of this fluorinated building block before initiating synthesis[2][3].

| Property | Specification |

| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene |

| CAS Number | 1092461-07-8 |

| Molecular Formula | C₈H₄BrCl₂F₃ |

| Molecular Weight | 307.92 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69°C to 72°C |

| Solubility | Insoluble in water; soluble in DMF, THF, DCM |

| Storage Conditions | Store in a cool, dry place under inert atmosphere |

Mechanistic Insights: Overcoming Steric Hindrance in N-Alkylation

The primary synthetic utility of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene lies in its role as an electrophile in Sₙ2 alkylation reactions. However, the two ortho-chlorine atoms create immense steric hindrance around the electrophilic benzylic carbon.

The "Cesium Effect" in Solvent Selection: Standard alkylation conditions (e.g., K₂CO₃ in acetone) often fail or result in poor yields when using this specific building block. To overcome the steric barrier, we employ Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) . The large ionic radius and high polarizability of the cesium cation (Cs⁺) create a very loose ion pair with the deprotonated nucleophile. This "naked" nucleophile exhibits dramatically enhanced reactivity, allowing it to successfully attack the hindered benzylic position.

Reaction Optimization Data

| Base (2.0 eq) | Solvent (0.2 M) | Temp | Yield (N1 Isomer) | Yield (N2 Isomer) | Mechanistic Observation |

| K₂CO₃ | DMF | 80°C | 35% | 15% | Incomplete conversion due to tight ion pairing and steric clash. |

| NaH | THF | 0°C to RT | 20% | 10% | Poor solubility of intermediates; sluggish reaction rate. |

| Cs₂CO₃ | DMF | 80°C | 68% | 22% | Optimal. The cesium effect maximizes nucleophilicity. |

| Cs₂CO₃ | NMP | 100°C | 65% | 25% | Faster reaction, but slightly lower N1/N2 regioselectivity. |

Data represents typical optimization trends for the sterically hindered N-alkylation of indazole cores.

Experimental Methodology: Synthesis of Fluorinated Indazole Intermediates

The following protocol details the self-validating synthesis of an N-alkylated indazole intermediate, a common precursor for kinase inhibitors[4].

Step 1: Reaction Setup Charge a flame-dried, argon-flushed round-bottom flask with the indazole core (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

Step 2: Base Activation Add Cs₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes. Causality: This pre-incubation period is critical. It allows for complete deprotonation of the indazole, forming the highly reactive cesium-indazole complex before the electrophile is introduced.

Step 3: Electrophile Addition Add 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (1.1 eq) dropwise as a concentrated solution in DMF. Self-Validation: Within 30 minutes, the reaction mixture will transition from a clear solution to a pale yellow suspension as insoluble Cesium Bromide (CsBr) precipitates, visually confirming that the Sₙ2 displacement is occurring.

Step 4: Thermal Acceleration Attach a reflux condenser and heat the reaction mixture to 80°C for 4 hours. In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺) is consumed and the product mass—characterized by a distinct isotopic cluster indicative of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio)—dominates the chromatogram.

Step 5: Workup and Isolation Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Causality: The LiCl wash is a highly efficient method for partitioning residual DMF into the aqueous phase, preventing solvent contamination during purification. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 6: Purification and Regioisomer Separation Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and EtOAc. Causality: N-alkylation of indazoles yields both N1 and N2 isomers. Because the N1 isomer typically possesses a lower dipole moment than the N2 isomer, it interacts less strongly with the polar silica stationary phase and will elute first.

Visualizing the Synthesis and Biological Application

Fig 1: Workflow for the regioselective N-alkylation using the fluorinated benzyl bromide.

Fig 2: Bub1 kinase signaling in the Spindle Assembly Checkpoint blocked by fluorinated inhibitors.

Analytical Validation Parameters

To confirm the successful incorporation of the 2,6-dichloro-3-(trifluoromethyl)benzyl moiety, conduct the following analytical validations:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic benzylic methylene protons (-CH₂-) will appear as a sharp singlet shifted significantly downfield (typically between δ 5.60 – 5.90 ppm). This pronounced deshielding is caused by the combined electron-withdrawing effects of the attached nitrogen heterocycle and the two adjacent ortho-chlorine atoms.

-

¹⁹F NMR (376 MHz, CDCl₃): A distinct singlet will appear around δ -61.0 to -63.0 ppm, confirming the presence of the intact trifluoromethyl (-CF₃) group.

-

LC-MS (ESI+): The mass spectrum must display the characteristic isotopic signature of a di-chlorinated species. For a target mass of M, the peaks at M, M+2, and M+4 will appear in an approximate 9:6:1 intensity ratio, confirming that neither chlorine atom was lost via unwanted nucleophilic aromatic substitution (SₙAr) during the heated basic conditions.

References

-

Fisher Scientific. (n.d.). Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %. Retrieved from[Link][2]

-

Bayer Pharma AG. (2014). Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases (US Patent No. US20140249133A1). U.S. Patent and Trademark Office. Retrieved from[4]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. DOI: 10.1039/B610213C. Retrieved from[Link][1][5]

Sources

- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 3. CAS 1092461-07-8 | 1800-F-09 | MDL MFCD11519349 | 2,6-Dichloro-3-(trifluoromethyl)benzyl bromide | SynQuest Laboratories [synquestlabs.com]

- 4. US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Chromatography Purification of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8).

Due to its highly halogenated, electron-deficient aromatic ring and reactive benzylic bromide moiety, this compound presents unique chromatographic challenges, including co-elution with synthetic precursors and on-column nucleophilic degradation. This guide synthesizes mechanistic chemical principles with field-proven chromatographic techniques to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My product is degrading during silica gel chromatography, resulting in a lower Rf impurity. Why is this happening, and how do I prevent it? A: The degradation you are observing is likely the SN2 hydrolysis of the benzylic bromide to the corresponding benzylic alcohol. While the strongly electron-withdrawing chloro and trifluoromethyl groups destabilize carbocation formation (suppressing SN1 pathways), they simultaneously render the benzylic carbon highly electrophilic 1. Silica gel surfaces are populated with mildly acidic silanol groups that retain a tightly bound hydration layer. Prolonged residence time on the column allows this adsorbed water to act as a nucleophile. Solution: Transition from gravity chromatography to high-velocity Flash Column Chromatography to minimize residence time 2. Additionally, strictly avoid protic solvents (like methanol) which can trigger solvolysis to form benzyl ethers.